molecular formula C21H12ClNO3 B2948664 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 5924-55-0

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No. B2948664
CAS RN: 5924-55-0
M. Wt: 361.78
InChI Key: OXTNQKFXUFNLGY-UHFFFAOYSA-N
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a chemical compound that has been the subject of various studies . It is known to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone .


Synthesis Analysis

The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves the interaction with α-, β- and ω-amino acids . This process was used to create new amino-acid derivatives of 9,10-anthraquinone .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is complex, involving a 9,10-anthraquinone nucleus synthetically modified with the chloroacetamide fragment .


Chemical Reactions Analysis

The chemical reactions involving 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide are primarily its interactions with α-, β- and ω-amino acids . These interactions result in the synthesis of new amino-acid derivatives of 9,10-anthraquinone .

Future Directions

The future directions for research on 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide include further study of its antitumor and antioxidant actions . The prediction identified the need for further study of these actions of the newly synthesized amino acid derivatives .

properties

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNQKFXUFNLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

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